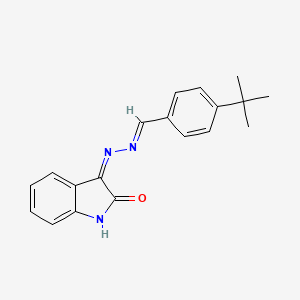![molecular formula C18H23ClN2O3 B6121165 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide](/img/structure/B6121165.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide, commonly known as CHP or α-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It was first synthesized in the 1960s and gained popularity in the 2010s as a recreational drug. However,
Mecanismo De Acción
The exact mechanism of action of CHP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in its stimulant effects.
Biochemical and Physiological Effects
CHP has been shown to have a variety of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, hyperactivity, and agitation. CHP has been shown to have addictive properties, similar to other psychostimulants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CHP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure. It has been used as a model compound to study the effects of other cathinones on the central nervous system. However, CHP has several limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has a high potential for abuse, which makes it challenging to use in lab experiments.
Direcciones Futuras
There are several future directions for research on CHP. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). CHP has been shown to increase focus and attention in animal studies. Another area of research is its potential as a treatment for depression. CHP has been found to increase the release of serotonin, which is a neurotransmitter that is often targeted in the treatment of depression. Finally, there is a need for more research on the long-term effects of CHP use, particularly on the brain and other organs.
Métodos De Síntesis
The synthesis of CHP involves the reaction of 1-phenyl-2-propanone with hydroxylamine hydrochloride to form the intermediate 1-phenyl-2-nitropropene. The reduction of this intermediate with lithium aluminum hydride produces 1-phenyl-2-amino-propane. The final step involves the condensation of this compound with pentanoic acid to form CHP.
Aplicaciones Científicas De Investigación
CHP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent psychostimulant, similar to other cathinones such as methcathinone and mephedrone. CHP has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
Propiedades
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-2-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-12(2)8-16(22)18(24)20-15-10-17(23)21(11-15)7-6-13-4-3-5-14(19)9-13/h3-5,9,12,15H,6-8,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRVZGGWEIKOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6121083.png)
![1-methyl-N-(1-phenylpropyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6121085.png)

![2,2'-[1,5-naphthalenediylbis(nitrilomethylylidene)]bis(4-bromo-6-tert-butylphenol)](/img/structure/B6121098.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide](/img/structure/B6121108.png)
![4-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2,6-dimethylphenol](/img/structure/B6121116.png)

![N-[1-(hydroxymethyl)-2-methylpropyl]-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121129.png)
![N-(3-chlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)

![8-bromo-N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121143.png)
![2,5-dichlorophenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6121163.png)
![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6121178.png)
